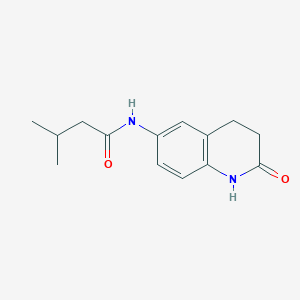

3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

Description

Properties

IUPAC Name |

3-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9(2)7-14(18)15-11-4-5-12-10(8-11)3-6-13(17)16-12/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILKYUUTVJUZDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide typically involves multi-step organic reactions. One common method involves the condensation of 2-oxo-1,2,3,4-tetrahydroquinoline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can be contextualized by comparing it to related compounds from the evidence:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle: The tetrahydroquinolin core in the target compound distinguishes it from indole () or piperidine () derivatives. Partial saturation of the quinolin ring may enhance solubility compared to fully aromatic analogs. Indole-based compounds (e.g., benzohydrazide derivatives in ) often exhibit antimicrobial activity due to planar aromatic systems that intercalate biomolecules .

Substituent Effects: The 3-methylbutanamide chain in the target compound contrasts with the thiazole-oxazole appendage in ’s analog. The latter’s heterocycles could improve binding affinity to enzymatic pockets via π-π interactions.

Synthetic Utility: Compounds like N-(4-(2-oxo-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide () highlight the role of modular synthesis, where heterocyclic additions diversify bioactivity .

Research Findings and Implications

- Structural Flexibility: The tetrahydroquinolin core’s partial saturation may reduce steric hindrance, enabling conformational adaptability in binding to biological targets. This contrasts with rigid indole or piperidine systems .

- Lipophilicity : The 3-methyl group on the butanamide chain likely increases logP values compared to unsubstituted analogs, suggesting improved blood-brain barrier penetration for CNS applications.

Biological Activity

3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 233.27 g/mol. The compound features a tetrahydroquinoline ring system, which is known for its diverse pharmacological properties.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase. The sulfonamide group in related compounds mimics natural substrates, leading to competitive inhibition of these enzymes.

- Antimicrobial Properties : The compound may exhibit antimicrobial effects similar to other sulfonamides by inhibiting folic acid synthesis in bacteria. This mechanism is critical for developing new antibiotics amid rising antibiotic resistance.

- Anticancer Potential : Preliminary studies suggest that derivatives of tetrahydroquinoline may have anticancer properties by inducing apoptosis in cancer cells through various pathways .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Quinoline Core : This can be achieved through the Pfitzinger reaction or similar condensation reactions involving isatin derivatives.

- Introduction of the Butanamide Group : Alkylation reactions using butanoyl chloride or similar reagents facilitate the introduction of the butanamide moiety.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymes : The compound's structure allows it to bind to specific enzymes and receptors, modulating their activity.

- Disruption of Cellular Processes : By mimicking natural substrates, it can disrupt normal cellular functions, leading to therapeutic effects such as reduced tumor growth or bacterial proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.